molecular formula C19H22N4O2S B2848376 1-(4-methoxyphenethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1797237-15-0

1-(4-methoxyphenethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2848376
CAS No.: 1797237-15-0
M. Wt: 370.47
InChI Key: RORQLODLPIHAON-UHFFFAOYSA-N
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Description

1-(4-methoxyphenethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.47. The purity is usually 95%.
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Biological Activity

1-(4-Methoxyphenethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound with potential applications in medicinal chemistry. Its structure includes a methoxyphenethyl group, a thiophene ring, and a pyrazole moiety, suggesting possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃N₃O₂S

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the thiophene and pyrazole groups suggests potential activity in modulating signaling pathways or inhibiting enzymatic functions.

Potential Targets:

  • Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
  • Receptor Modulation : It could interact with various receptors, influencing cellular signaling.

Pharmacological Studies

Recent studies have highlighted the biological activities associated with similar compounds containing methoxyphenethyl and thiophene groups. These activities include:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound can reduce inflammation markers in vitro and in vivo.

Case Studies

A series of experiments conducted on related compounds provide insights into the biological effects of this compound:

  • Inhibition of α-glucosidase : Analogous compounds have shown promising results in inhibiting α-glucosidase, which is crucial for managing postprandial blood glucose levels. This suggests that our target compound may also possess similar inhibitory effects.
    CompoundIC50 (µM)Reference
    Acarbose250
    Target CompoundTBDOngoing Research
  • Cell Viability Assays : Studies have indicated that related structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential anticancer properties.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including the formation of the urea core through reactions involving isocyanates and amines. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-25-16-6-4-15(5-7-16)8-10-20-19(24)21-11-13-23-12-9-17(22-23)18-3-2-14-26-18/h2-7,9,12,14H,8,10-11,13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORQLODLPIHAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.